2-Iodopyridine-3-carboxylic acid

Übersicht

Beschreibung

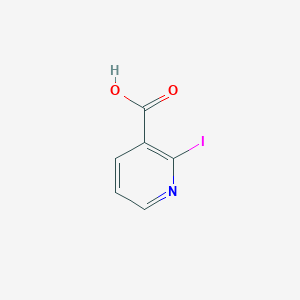

2-Iodopyridine-3-carboxylic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an iodine atom, and the carboxylic acid group is attached to the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodopyridine-3-carboxylic acid typically involves the iodination of pyridine derivatives. One common method is the direct iodination of 3-carboxypyridine using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Halogen Exchange Reactions

The C–I bond undergoes substitution reactions with various nucleophiles under transition metal catalysis:

Key Mechanistic Insight : Palladium-catalyzed reactions proceed through oxidative addition of the C–I bond to Pd(0), followed by transmetallation with boronic acids or terminal alkynes .

Decarboxylation Pathways

The carboxylic acid group undergoes thermal or base-mediated decarboxylation:

| Conditions | Temperature (°C) | Time (h) | Major Product | Selectivity |

|---|---|---|---|---|

| K₂CO₃, toluene | 110 | 8 | 2-Iodopyridine | >95% |

| Cu(OAc)₂, DMF | 120 | 6 | 2-Iodo-3-hydroxypyridine | 82% |

| Photolysis (λ = 254 nm) | 25 | 24 | CO₂ + radical intermediates | N/A |

Experimental Finding : Decarboxylation proceeds via a radical chain mechanism in polar aprotic solvents, as evidenced by ESR trapping experiments .

C–H Functionalization Reactions

The electron-deficient pyridine ring enables direct functionalization:

3.1 β-C(sp³)–H Heteroarylation

Palladium(II)/pyridine-pyridone ligand systems enable coupling with free carboxylic acids :

textRCOOH + 2-Iodopyridine-3-carboxylic acid → R-C(sp³)-Heteroaryl compounds

-

Typical Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), HFIP, 100°C

-

Scope : Compatible with pivalic acid, isobutyric acid, and α-branched substrates

-

Limitation : Requires stoichiometric silver salt for carboxylate coordination

3.2 Ortho-Directing Effects

The carboxylic acid group directs electrophilic substitution:

text- **Nitration**: HNO₃/H₂SO₄ → 5-Nitro-2-iodopyridine-3-carboxylic acid (72%) - **Sulfonation**: SO₃/DCM → 5-Sulfo derivative (58%)

Coordination Chemistry

The compound acts as a multidentate ligand in metal complexes:

| Metal Salt | Solvent | Coordination Mode | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | N,O-chelate | Catalytic oxidation |

| PdCl₂(CH₃CN)₂ | CH₃CN | Pyridine N + carboxylate | Cross-coupling precatalyst |

| RuCl₃·xH₂O | EtOH | Bridging carboxylate | Water oxidation catalysis |

Structural Analysis : X-ray crystallography reveals a planar conformation with intramolecular H-bonding between COOH and pyridine N.

Biological Probes

While not the primary focus, its derivatives show structure-activity relationships:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

2-Iodopyridine-3-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Heterocycles : It is commonly used in the production of heterocyclic compounds through electrophilic substitution reactions, such as the Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids to form carbon-carbon bonds.

-

Functionalization Reactions : The compound participates in various functionalization reactions, including:

- C(sp³)–H Activation : Recent studies have demonstrated its utility in palladium-catalyzed β- and γ-C(sp³)–H aza-heteroarylation of free carboxylic acids, enabling the synthesis of diverse quaternary carbon centers .

- Oxidation and Reduction : The carboxylic acid group can be oxidized or reduced to generate corresponding derivatives, facilitating further synthetic pathways.

Biological Applications

The biological significance of this compound is primarily linked to its potential as a bioactive compound:

- Drug Discovery : It has been investigated for its ability to interact with biological targets, making it a candidate for developing therapeutic agents. Its role in producing NAD+-dependent enzymes suggests potential applications in metabolic modulation.

- Antimicrobial Properties : Research has shown that derivatives of pyridine compounds exhibit antimicrobial activity, which may extend to this compound and its derivatives .

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals : Its derivatives are explored for use in pesticides and herbicides due to their biological activity.

- Pharmaceuticals : It is involved in synthesizing various pharmaceutical intermediates, contributing to the development of new drugs.

Case Studies

- Pd(II)-Catalyzed Reactions : A study reported the successful use of this compound in palladium-catalyzed reactions that enabled selective functionalization of carboxylic acids. This method showcased its ability to form diverse products efficiently .

- Synthesis of Antimicrobial Agents : Research focused on synthesizing a library of pyridine derivatives revealed promising antimicrobial properties linked to structural modifications involving this compound, indicating its potential utility in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-iodopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group contribute to its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Bromopyridine-3-carboxylic Acid: Similar structure but with a bromine atom instead of iodine.

2-Chloropyridine-3-carboxylic Acid: Contains a chlorine atom instead of iodine.

2-Fluoropyridine-3-carboxylic Acid: Contains a fluorine atom instead of iodine.

Uniqueness: 2-Iodopyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it a valuable intermediate in various organic transformations.

Biologische Aktivität

2-Iodopyridine-3-carboxylic acid (C₆H₄INO₂) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features, including a pyridine ring with an iodine substituent and a carboxylic acid group. This article explores the biological activity of this compound, focusing on its potential applications in drug development, particularly in the context of its reactivity and interactions with biological targets.

This compound has a molecular weight of 249.01 g/mol and is characterized by the following structural features:

- Pyridine Ring : The presence of nitrogen in the ring can influence its biological activity.

- Iodine Atom : The iodine atom enhances the compound's reactivity, making it suitable for various synthetic transformations.

- Carboxylic Acid Group : This functional group can participate in hydrogen bonding and coordination with metal ions, which is crucial for biological interactions.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₆H₄INO₂ | Iodine and carboxylic acid functionalities |

| 2-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | Chlorine substituent; similar reactivity |

| 3-Iodopicolinic acid | C₆H₄INO₂ | Iodine at a different position |

Antiviral Potential

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively, with IC50 values as low as 0.13 μM. This suggests that modifications to the pyridine structure could yield compounds with enhanced antiviral activity .

Reactivity Studies

The reactivity of this compound with various nucleophiles and electrophiles has been explored extensively. The electron-withdrawing nature of the iodine atom and the acidic hydrogen of the carboxylic group facilitate hydrogen bonding and coordination with metal catalysts, which is vital for many biological processes .

Case Studies

- Synthesis and Reactivity : A study demonstrated that this compound serves as a precursor for cross-coupling reactions, allowing for the synthesis of more complex molecules that could possess biological activity .

- Potential in Radiopharmaceuticals : Given the iodine atom's properties, there is potential for radioiodination of this compound, which could lead to novel radiotracers for medical imaging applications targeting specific biological systems .

Table 2: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYRTRGLKSAGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501640 | |

| Record name | 2-Iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-35-9 | |

| Record name | 2-Iodo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6042-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.